molecular formula C15H22N2O2 B15228267 (2S,4R)-tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate

(2S,4R)-tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate

Cat. No.: B15228267
M. Wt: 262.35 g/mol
InChI Key: IYVLABARZXDRKD-OLZOCXBDSA-N
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Description

(2S,4R)-tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a phenyl group attached to a pyrrolidine ring. The stereochemistry of the compound is defined by the (2S,4R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate typically involves the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry. One common method involves the use of a chiral auxiliary to form a Ni(II) complex with a glycine Schiff base, which is then alkylated under basic conditions . The resultant alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and produce the target compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyrrolidine ring.

Scientific Research Applications

(2S,4R)-tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (2S,4R)-tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The phenyl group can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various biological processes, making the compound a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4R)-tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both a tert-butyl group and a phenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

tert-butyl (2S,4R)-4-amino-2-phenylpyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12(16)9-13(17)11-7-5-4-6-8-11/h4-8,12-13H,9-10,16H2,1-3H3/t12-,13+/m1/s1

InChI Key

IYVLABARZXDRKD-OLZOCXBDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C2=CC=CC=C2)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C2=CC=CC=C2)N

Origin of Product

United States

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